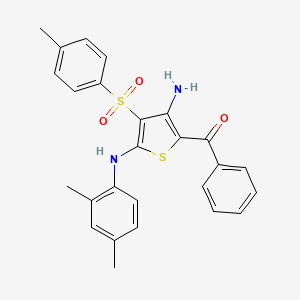
5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the thiophene derivatives family. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes diverse research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be broken down as follows:
- Core Structure : Thiophene ring system.
- Substituents :
- Benzoyl group
- Dimethylphenyl group
- Methylbenzenesulfonyl group
- Diamine functionality
This unique arrangement contributes to its diverse biological properties.
Anti-Inflammatory Activity
Thiophene derivatives have been reported to exhibit significant anti-inflammatory activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Specifically:
- Inhibition of COX/LOX : Compounds with similar structures have demonstrated IC50 values ranging from 6.0 µM to over 29.2 µM against the 5-LOX enzyme, indicating strong potential for reducing inflammation by inhibiting these pathways .
- Mechanism of Action : The anti-inflammatory effects are often attributed to the ability of these compounds to modulate pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibit pathways like NF-ĸB and ERK signaling .
Anticancer Activity
The anticancer potential of thiophene derivatives has been widely studied. Several studies indicate that compounds with similar structural motifs can induce apoptosis in various cancer cell lines:
- Cytotoxicity : Research has shown that thiophene-based compounds can exhibit cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations .
- Mechanisms : The anticancer mechanisms may involve the induction of apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Anticancer Efficacy :
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Thiophene derivatives | 6.0 µM - 29.2 µM | Inhibition of COX/LOX enzymes |
| Anticancer | Related thiophene derivatives | Nanomolar range | Induction of apoptosis in cancer cells |
| Cytokine Modulation | Various thiophene derivatives | Not specified | Inhibition of TNF-α and IL-6 expression |
特性
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-20(13-10-16)33(30,31)25-22(27)24(23(29)19-7-5-4-6-8-19)32-26(25)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBWVWOIXNSLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














